4-(4-Tert-butylphenyl)oxan-4-ol
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Overview
Description
4-(4-Tert-butylphenyl)oxan-4-ol is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to an oxan-4-ol moiety
Preparation Methods
The synthesis of 4-(4-Tert-butylphenyl)oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenol and an appropriate oxirane derivative.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the opening of the oxirane ring and subsequent formation of the oxan-4-ol structure.
Chemical Reactions Analysis
4-(4-Tert-butylphenyl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-4-ol moiety to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include a range of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
4-(4-Tert-butylphenyl)oxan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the oxan-4-ol moiety may participate in hydrogen bonding and other interactions. Detailed studies on its mechanism of action are limited, but it is likely to involve modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
4-(4-Tert-butylphenyl)oxan-4-ol can be compared with other similar compounds, such as:
4-tert-Butylphenol: Lacks the oxan-4-ol moiety and has different reactivity and applications.
4-tert-Butylcyclohexanol: Features a cyclohexane ring instead of an oxane ring, leading to different chemical properties.
4-tert-Butylbenzyl Alcohol: Contains a benzyl alcohol group instead of an oxan-4-ol moiety, resulting in different reactivity and uses.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)12-4-6-13(7-5-12)15(16)8-10-17-11-9-15/h4-7,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWUIWBMZZNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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